Citrinin-d6: A Technical Guide to its Application in Toxicology
Citrinin-d6: A Technical Guide to its Application in Toxicology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Citrinin-d6, with a primary focus on its critical role in the field of toxicology. While Citrinin-d6 itself is not the primary subject of toxicological concern, its application as an internal standard is indispensable for the accurate quantification of its non-deuterated counterpart, citrinin, a mycotoxin with significant health implications.
Understanding Citrinin and the Role of Citrinin-d6
Citrinin (C13H14O5) is a mycotoxin, a secondary metabolite produced by several species of fungi, including those from the genera Aspergillus, Penicillium, and Monascus.[1][2] This natural contaminant is frequently found in stored grains, but can also be present in a variety of other foodstuffs such as fruits, vegetables, spices, and red yeast rice.[1][2][3] Due to its widespread occurrence and potential for human exposure, understanding its toxicological profile is of paramount importance.
Citrinin-d6 is a deuterated analog of citrinin. In this molecule, six hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes Citrinin-d6 chemically almost identical to citrinin but with a higher molecular weight. This key difference allows it to be distinguished from the naturally occurring citrinin by mass spectrometry.
The primary and almost exclusive use of Citrinin-d6 in toxicology is as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of citrinin in various biological and food matrices.[3][4] The use of a stable isotope-labeled internal standard like Citrinin-d6 is considered the gold standard for accurate quantification as it compensates for variations in sample preparation, extraction efficiency, and instrument response.[3]
Physicochemical Properties
A summary of the key physicochemical properties of citrinin is presented below. The properties of Citrinin-d6 are analogous, with a slight increase in molecular weight due to the deuterium labeling.
| Property | Value | Reference |
| Chemical Formula | C13H14O5 | [1][2] |
| IUPAC Name | (3R,4S)-8-hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-2-benzopyran-7-carboxylic acid | [1][2] |
| Molar Mass | 250.25 g/mol | [1] |
| Appearance | Lemon-yellow crystals | [1] |
| Melting Point | 175 °C (decomposes) | [1] |
| Solubility | Practically insoluble in water; soluble in polar organic solvents and dilute alkali.[1][3][5][6] |
Toxicological Profile of Citrinin
The toxicity of citrinin has been extensively studied, with the kidneys being identified as the primary target organ.[1][7] It is also known to exhibit genotoxic, embryotoxic, and teratogenic effects.[2][6][7]
Nephrotoxicity
Citrinin is a known nephrotoxin, causing damage to the kidneys.[1][2][7] Studies have shown that citrinin can lead to changes in kidney histopathology and disrupt renal function.[1] It is transported into the renal proximal tubular cells via an organic anion transporter.[5] The European Food Safety Authority (EFSA) has established a 'level of no concern' for nephrotoxicity at 0.2 μg/kg body weight per day.[8][9]
Genotoxicity and Carcinogenicity
There are concerns regarding the genotoxic and carcinogenic potential of citrinin, although the evidence is not yet conclusive.[8] The International Agency for Research on Cancer (IARC) has classified citrinin in Group 3, indicating that the evidence of carcinogenicity in humans is inadequate.[2] However, some studies have demonstrated its ability to induce DNA damage and micronucleus formation in vitro.[10]
Other Toxic Effects
In addition to its effects on the kidneys, citrinin has been shown to be hepatotoxic (damaging to the liver) and can induce reproductive toxicity.[1][7]
Mechanism of Action
The toxic effects of citrinin are believed to be mediated through several mechanisms, with the induction of oxidative stress being a key factor.[1][10]
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Oxidative Stress: Citrinin has been shown to increase the production of reactive oxygen species (ROS), leading to cellular damage.[1][10] This oxidative stress can result in lipid peroxidation and damage to cellular macromolecules like DNA and proteins.
-
Mitochondrial Dysfunction: Citrinin can interfere with the mitochondrial respiratory chain, leading to impaired energy production and further ROS generation.[10][11]
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Apoptosis: The induction of oxidative stress and mitochondrial dysfunction can trigger programmed cell death, or apoptosis.[1][10]
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Inhibition of DNA and RNA Synthesis: Citrinin has been found to inhibit the synthesis of both DNA and RNA, which can disrupt cellular function and proliferation.[1]
Experimental Protocol: Quantification of Citrinin using Citrinin-d6 as an Internal Standard
The following provides a generalized experimental workflow for the quantification of citrinin in a biological matrix (e.g., urine or plasma) using Citrinin-d6 as an internal standard. Specific parameters will need to be optimized based on the matrix and instrumentation used.
Materials and Reagents
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Citrinin analytical standard
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Citrinin-d6 internal standard
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LC-MS grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
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Solid-phase extraction (SPE) cartridges or immunoaffinity columns (IAC)
-
Sample matrix (e.g., urine, plasma)
Sample Preparation and Extraction
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Spiking: A known concentration of Citrinin-d6 internal standard is added to the sample.
-
Extraction: Citrinin and Citrinin-d6 are extracted from the matrix using an appropriate solvent (e.g., acetonitrile or methanol).
-
Clean-up: The extract is purified to remove interfering substances. This can be achieved using SPE or IAC.[12][13] Immunoaffinity columns are highly specific and provide excellent clean-up.[13]
LC-MS/MS Analysis
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Chromatographic Separation: The cleaned extract is injected into a liquid chromatograph (LC) system. A C18 column is commonly used to separate citrinin and Citrinin-d6 from other components in the extract.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor and product ion transitions for both citrinin and Citrinin-d6.
-
Quantification: The peak area ratio of citrinin to Citrinin-d6 is calculated. This ratio is then used to determine the concentration of citrinin in the original sample by comparing it to a calibration curve prepared with known concentrations of citrinin and a constant concentration of Citrinin-d6.
Conclusion
Citrinin-d6 is an essential tool for toxicological research on citrinin. Its use as an internal standard enables the accurate and reliable quantification of this mycotoxin in a wide range of samples. A thorough understanding of citrinin's toxicological properties and mechanisms of action is crucial for assessing the risks associated with its presence in food and for developing strategies to mitigate its adverse health effects. The methodologies outlined in this guide provide a framework for researchers to conduct robust studies on citrinin exposure and toxicity.
References
- 1. Citrinin - Wikipedia [en.wikipedia.org]
- 2. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study [mdpi.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rivm.nl [rivm.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
